N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with an ethylphenyl group, a hydroxy group, and a carboxamide group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-11-5-7-12(8-6-11)10-20-17(23)14-15(22)13-4-3-9-19-16(13)21-18(14)24/h3-9H,2,10H2,1H3,(H,20,23)(H2,19,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDFUEHSAXZTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(NC2=O)N=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Hydroxylation: The hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Carboxamide Formation: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the naphthyridine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Nitric acid, halogens
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a hydroxyl derivative
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxy and carboxamide groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. Additionally, the naphthyridine core can interact with aromatic residues through π-π stacking interactions, further enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- N-[(4-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Uniqueness
N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group can provide steric hindrance, affecting the compound’s binding affinity to molecular targets. Additionally, the electronic effects of the ethyl group can alter the compound’s reactivity in chemical reactions, making it distinct from its methyl, chloro, and bromo analogs.
Biological Activity
N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Naphthyridine core : A bicyclic structure that contributes to its biological properties.
- Hydroxyl and carboxamide groups : These functional groups are crucial for its interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 312.36 g/mol.
Research indicates that compounds with similar structures often exhibit activities through various mechanisms:
- Modulation of Receptor Activity : Many naphthyridine derivatives act as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmitter responses .
- Antiparasitic Activity : Some derivatives have shown significant antiparasitic effects, potentially through interference with metabolic pathways in parasites .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of naphthyridine derivatives. Key findings include:
- Hydroxyl Group : Essential for maintaining activity; modifications can lead to loss of potency.
- Substituents on the Naphthyridine Ring : Alterations can enhance selectivity and efficacy against specific biological targets .
Table 1: Summary of SAR Findings
| Compound | Modification | Activity | Notes |
|---|---|---|---|
| 1 | Hydroxyl group retained | High potency | Essential for activity |
| 2 | Methylation of hydroxyl | Loss of activity | Critical modification |
| 3 | Substituted amides | Variable potency | Depends on substituent |
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound in various assays:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Antileishmanial Activity : Effective against Leishmania species with an IC50 value indicating significant potency .
- Neuroprotective Effects : Modulation of nAChRs enhances neuroprotective signaling pathways, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Studies
- Antiparasitic Efficacy : A study involving various naphthyridine derivatives showed that modifications could lead to enhanced efficacy against Leishmania donovani, with some compounds achieving IC50 values below 10 µM .
- Neuropharmacological Assessment : In vivo studies indicated that compounds similar to N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine exhibited reduced toxicity while maintaining efficacy in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
